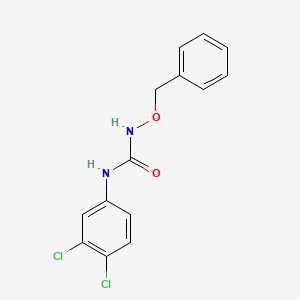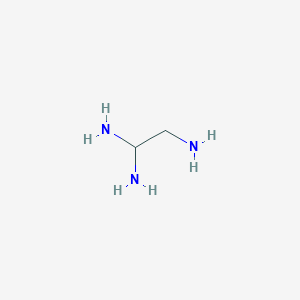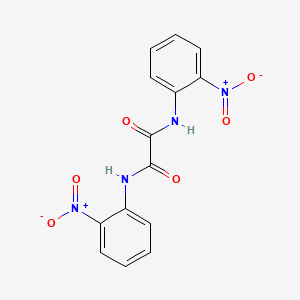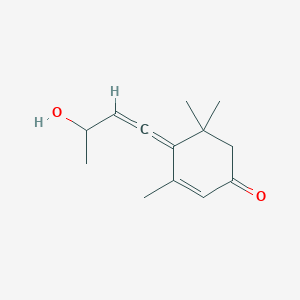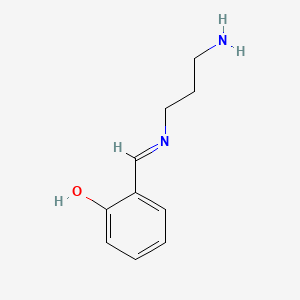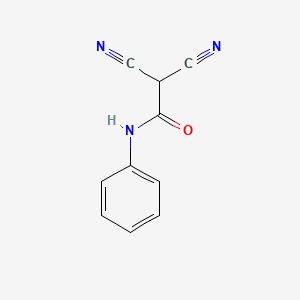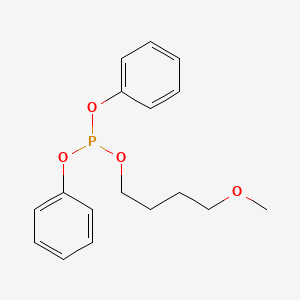![molecular formula C12H19NO2 B14650747 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- CAS No. 53622-71-2](/img/structure/B14650747.png)
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol (catechol) and 2-(diethylamino)ethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Catechol is dissolved in a suitable solvent, such as ethanol, and mixed with sodium hydroxide. 2-(Diethylamino)ethyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted catechols depending on the electrophile used.
科学研究应用
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s catechol structure allows it to participate in redox reactions, which can influence various biochemical pathways.
相似化合物的比较
Similar Compounds
4-[2-(Ethylamino)ethyl]-1,2-benzenediol: Similar structure but with an ethylamino group instead of a diethylamino group.
1,2-Dihydroxybenzene (Catechol): Lacks the diethylaminoethyl group, making it less reactive in certain contexts.
4-[2-(Dimethylamino)ethyl]-1,2-benzenediol: Contains a dimethylamino group, which alters its chemical properties and reactivity.
Uniqueness
1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- is unique due to the presence of the diethylaminoethyl group, which enhances its solubility, reactivity, and potential applications in various fields. This structural modification allows it to interact more effectively with biological molecules and participate in a wider range of chemical reactions compared to its analogs.
属性
CAS 编号 |
53622-71-2 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
4-[2-(diethylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)8-7-10-5-6-11(14)12(15)9-10/h5-6,9,14-15H,3-4,7-8H2,1-2H3 |
InChI 键 |
WMOMDEWQHQSBEU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



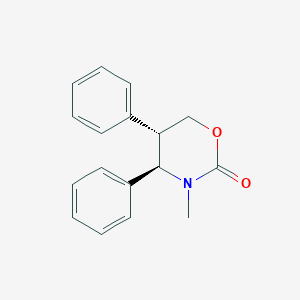


![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
